molecular formula C17H13ClN4OS B2715405 N-(3-chlorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide CAS No. 872987-92-3

N-(3-chlorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide

Cat. No. B2715405
CAS RN: 872987-92-3
M. Wt: 356.83
InChI Key: IIPJIPQGJFKPPY-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyridazine derivatives and has been synthesized using various methods.

Scientific Research Applications

Vibrational Spectroscopy and Quantum Computational Approach

The study by Jenepha Mary, Pradhan, and James (2022) explored the vibrational spectroscopic signatures of a closely related molecule, highlighting its antiviral properties through Raman and Fourier transform infrared spectroscopy. The research utilized density functional theory to analyze geometric equilibrium, inter and intra-molecular hydrogen bond formations, and harmonic vibrational wavenumbers, providing insights into the molecule's stability and interactions within its crystal structure. The pharmacokinetic properties were investigated, including adsorption, distribution, metabolism, excretion, and toxicity, with in-silico docking showing inhibition activity against viruses (Jenepha Mary, Pradhan, & James, 2022).

Synthesis and Pharmacological Evaluation

A study by Nafeesa et al. (2017) involved the synthesis and evaluation of N-substituted derivatives, demonstrating antibacterial and anti-enzymatic potentials. This research provides valuable insights into the molecule's potential therapeutic applications beyond its primary use, indicating a broader scope of pharmacological activities (Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).

Molecular Docking and Antimicrobial Activity

Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, evaluating their antimicrobial and antioxidant activities. This study's molecular docking screenings reveal moderate to good binding energies, suggesting the compound's utility in developing antimicrobial and antioxidant agents (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Chemical Oxidation and Synthetic Routes

Research by Pailloux et al. (2007) described synthetic routes and chemical oxidation results for related compounds, shedding light on possible synthetic pathways and the chemical reactivity of such molecules. The study's findings on oxidation products contribute to understanding the molecule's chemical properties and potential modifications (Pailloux, Binyamin, Deck, Rapko, Hay, Duesler, & Paine, 2007).

Antitubercular Evaluation

Manikannan, Muthusubramanian, Yogeeswari, and Sriram (2010) focused on the synthesis of highly substituted pyridine derivatives for anti-tubercular evaluation. One compound showed significant inhibition of Mycobacterium tuberculosis, highlighting the potential of such molecules in treating tuberculosis (Manikannan, Muthusubramanian, Yogeeswari, & Sriram, 2010).

properties

IUPAC Name

N-(3-chlorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4OS/c18-13-2-1-3-14(10-13)20-16(23)11-24-17-5-4-15(21-22-17)12-6-8-19-9-7-12/h1-10H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPJIPQGJFKPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide

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